An In-depth Technical Guide to the Basic Properties of 4-(Methylamino)butanoic Acid
An In-depth Technical Guide to the Basic Properties of 4-(Methylamino)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylamino)butanoic acid, also known as N-methyl-γ-aminobutyric acid (N-methyl-GABA), is a gamma-amino acid derivative of significant interest in neurochemical and pharmaceutical research.[1] Structurally, it is a derivative of the primary inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA), with a methyl group substituting one of the hydrogens on the amino group.[1][2] This modification imparts distinct chemical and biological properties that make it a valuable tool for studying GABAergic signaling pathways and a precursor in the synthesis of various pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of the basic properties of 4-(methylamino)butanoic acid, detailed experimental protocols, and a visualization of its relevant signaling pathway.
Core Physicochemical Properties
The fundamental physicochemical properties of 4-(methylamino)butanoic acid and its common hydrochloride salt are summarized below. These parameters are crucial for its handling, formulation, and application in experimental settings.
Quantitative Data Summary
| Property | 4-(Methylamino)butanoic acid | 4-(Methylamino)butanoic acid hydrochloride | Source(s) |
| Molecular Formula | C5H11NO2 | C5H12ClNO2 | [2][] |
| Molecular Weight | 117.15 g/mol | 153.61 g/mol | [2][] |
| CAS Number | 1119-48-8 | 6976-17-6 | [] |
| Appearance | Off-White Solid | Not specified | [] |
| Melting Point | Not available | 124-126 °C | |
| Boiling Point (Predicted) | 237.3 ± 23.0 °C | Not available | |
| pKa (Predicted) | 4.42 ± 0.10 | Not available | |
| Solubility | Slightly soluble in Water, DMSO, and Methanol | More soluble in polar solvents than the free amino acid | [1] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 4-(methylamino)butanoic acid.
| Spectrum Type | Key Features | Source(s) |
| 1H NMR | Data available for the hydrochloride salt. | [4] |
| 13C NMR | Predicted spectrum available. | [5] |
| FTIR | Expected to show characteristic peaks for O-H stretching of the carboxylic acid (broad, ~3300-2500 cm⁻¹), C=O stretching of the carbonyl group (~1725-1700 cm⁻¹), and N-H bending. | [6] |
| Mass Spectrometry (GC-MS) | Spectrum available for the free acid. | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 4-(methylamino)butanoic acid are provided below.
Synthesis of 4-(Methylamino)butanoic Acid Hydrochloride from N-methyl-2-pyrrolidone
This protocol describes the synthesis via acid hydrolysis of N-methyl-2-pyrrolidone (NMP).[8]
Materials:
-
N-methyl-2-pyrrolidone (NMP)
-
10% Hydrochloric acid (HCl)
-
Reaction vessel with reflux condenser and heating mantle
-
Magnetic stirrer
Procedure:
-
Combine N-methyl-2-pyrrolidone and 10% hydrochloric acid in a weight ratio of 1:2 in the reaction vessel.[8]
-
Heat the mixture to 135°C with continuous stirring.[8]
-
Maintain the reaction at this temperature for 5 hours under reflux.[8]
-
After 5 hours, cool the reaction mixture to room temperature.
-
The resulting solution contains 4-(methylamino)butanoic acid hydrochloride.
-
The product can be isolated and purified by standard techniques such as crystallization.
This method has a reported yield of 72.89% for the hydrochloride salt.[8]
Caption: Synthesis of 4-(Methylamino)butanoic acid via hydrolysis of NMP.
Determination of pKa
The acid dissociation constant (pKa) can be determined using various methods, with potentiometric titration being a common approach.
Materials:
-
4-(methylamino)butanoic acid
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of 4-(methylamino)butanoic acid and dissolve it in a known volume of deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the amino acid solution and begin stirring.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, known volumes of the standardized strong base from the burette.
-
Record the pH after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of base added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
Measurement of Solubility
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[9]
Materials:
-
4-(methylamino)butanoic acid
-
Solvent of interest (e.g., water, DMSO, methanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Add an excess amount of 4-(methylamino)butanoic acid to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[9]
-
Seal the vials and place them on an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 37 ± 1 °C).[9]
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to confirm that equilibrium has been reached.[10]
-
After agitation, separate the undissolved solid from the solution by centrifugation or filtration.[10]
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the analytical range.[10]
-
Quantify the concentration of 4-(methylamino)butanoic acid in the diluted sample using a validated analytical method.
-
Calculate the original solubility based on the dilution factor.
Signaling Pathway
As N-methyl-GABA, 4-(methylamino)butanoic acid is expected to interact with GABA receptors. The GABA-B receptor, a G-protein coupled receptor (GPCR), is a key target. Its activation leads to slow and prolonged inhibitory neurotransmission.[11][12]
GABA-B Receptor Signaling
Activation of the GABA-B receptor by an agonist like GABA or its analogs initiates a signaling cascade that modulates neuronal excitability. The receptor is a heterodimer composed of GABAB1 and GABAB2 subunits.[12][13] The binding of an agonist to the GABAB1 subunit induces a conformational change that activates the G-protein associated with the GABAB2 subunit.[14] This G-protein is typically of the Gi/o family.[11]
Upon activation, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors:[11]
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]
-
Activation of K+ Channels: The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the postsynaptic membrane.[14]
-
Inhibition of Ca2+ Channels: The Gβγ subunit also inhibits voltage-gated Ca2+ channels, primarily at presynaptic terminals, which reduces neurotransmitter release.[11]
Caption: The GABA-B receptor signaling pathway.
Conclusion
4-(Methylamino)butanoic acid is a compound with significant potential in neuroscience and medicinal chemistry. Its basic properties, including its predicted pKa and slight solubility in common laboratory solvents, are fundamental to its application in research. The ability to synthesize this compound from readily available starting materials like N-methyl-2-pyrrolidone facilitates its accessibility. Understanding its interaction with the GABA-B receptor signaling pathway provides a basis for its use in studying inhibitory neurotransmission and for the development of novel therapeutics targeting this system. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile molecule.
References
- 1. 4-(Methylamino)butanoic acid | 1119-48-8 | Benchchem [benchchem.com]
- 2. 4-(Methylamino)butyric acid | 1119-48-8 [chemicalbook.com]
- 4. 4-(METHYLAMINO)BUTYRIC ACID HYDROCHLORIDE(6976-17-6) 1H NMR spectrum [chemicalbook.com]
- 5. NP-MRD: Showing NP-Card for 4-(methylamino)butyric acid (NP0227999) [np-mrd.org]
- 6. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. who.int [who.int]
- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABA<sub>B</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
